molecular formula C27H31N B14431871 8,8-Diethyl-6-(pentan-3-YL)-7-phenyl-8H-cyclopenta[G]quinoline CAS No. 77939-38-9

8,8-Diethyl-6-(pentan-3-YL)-7-phenyl-8H-cyclopenta[G]quinoline

Cat. No.: B14431871
CAS No.: 77939-38-9
M. Wt: 369.5 g/mol
InChI Key: IRKWNYZFYXGGBU-UHFFFAOYSA-N
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Description

8,8-Diethyl-6-(pentan-3-YL)-7-phenyl-8H-cyclopenta[G]quinoline is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-Diethyl-6-(pentan-3-YL)-7-phenyl-8H-cyclopenta[G]quinoline can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which is a classical approach for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds under acidic conditions .

Another approach is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent . This method is known for its efficiency in producing quinoline derivatives with various substituents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can also be employed to introduce specific substituents onto the quinoline scaffold . These methods are scalable and can be adapted for industrial applications.

Chemical Reactions Analysis

Types of Reactions

8,8-Diethyl-6-(pentan-3-YL)-7-phenyl-8H-cyclopenta[G]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions include quinoline derivatives with various functional groups, such as hydroxyl, carbonyl, and halogen substituents

Scientific Research Applications

8,8-Diethyl-6-(pentan-3-YL)-7-phenyl-8H-cyclopenta[G]quinoline has several scientific research applications:

Mechanism of Action

Properties

CAS No.

77939-38-9

Molecular Formula

C27H31N

Molecular Weight

369.5 g/mol

IUPAC Name

8,8-diethyl-6-pentan-3-yl-7-phenylcyclopenta[g]quinoline

InChI

InChI=1S/C27H31N/c1-5-19(6-2)25-22-17-21-15-12-16-28-24(21)18-23(22)27(7-3,8-4)26(25)20-13-10-9-11-14-20/h9-19H,5-8H2,1-4H3

InChI Key

IRKWNYZFYXGGBU-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=C(C(C2=C1C=C3C=CC=NC3=C2)(CC)CC)C4=CC=CC=C4

Origin of Product

United States

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